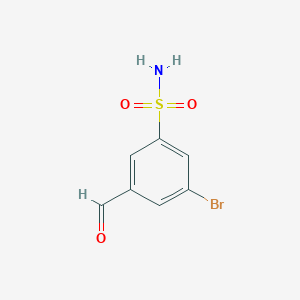
3-Bromo-5-formylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-formylbenzene-1-sulfonamide is an organosulfur compound that contains a bromine atom, a formyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formylbenzene-1-sulfonamide typically involves the bromination of 5-formylbenzene-1-sulfonamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions . The reaction proceeds as follows:
- Dissolve 5-formylbenzene-1-sulfonamide in DCM.
- Add NBS to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: 3-Bromo-5-carboxybenzene-1-sulfonamide.
Reduction: 3-Bromo-5-hydroxymethylbenzene-1-sulfonamide.
Coupling: Biaryl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-5-formylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-formylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . This compound may target enzymes involved in folate metabolism, similar to other sulfonamides .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Sulfonimidates: These compounds have a similar sulfur-containing structure but differ in their reactivity and applications.
Uniqueness
3-Bromo-5-formylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6BrNO3S |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
3-bromo-5-formylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H,(H2,9,11,12) |
Clave InChI |
JAEAKKUKOICUIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















